2-(2-chloro-6-fluorophenyl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
2-(2-chloro-6-fluorophenyl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions. One common method includes the condensation of 2-chloro-6-fluoroaniline with 2-methylbenzaldehyde, followed by cyclization with 2-aminopyridine under acidic conditions . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological activities and properties .
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets in the body. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(2-chloro-6-fluorophenyl)acetamides: Known for their potent thrombin inhibitory activity.
Imidazo[1,2-a]pyrimidines: Widely studied for their diverse biological activities and potential therapeutic applications.
Uniqueness
2-(2-chloro-6-fluorophenyl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine stands out due to its unique combination of substituents, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C21H17ClFN3 |
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Molecular Weight |
365.8 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C21H17ClFN3/c1-13-10-11-26-18(12-13)25-20(19-15(22)7-5-8-16(19)23)21(26)24-17-9-4-3-6-14(17)2/h3-12,24H,1-2H3 |
InChI Key |
XPDKVJJYSXAPFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC3=CC=CC=C3C)C4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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